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Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and FAQs to address high background issues when

using the fluorescent dye ATTO 390 in imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What are the main characteristics of ATTO 390 that I should be aware of?

ATTO 390 is a fluorescent label with a coumarin structure. Its key features include a high

fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular

weight.[1][2] It is also moderately hydrophilic.[3] These properties make it a bright and stable

dye suitable for various life science applications, including the labeling of DNA, RNA, and

proteins.[2]

Q2: What are the most common causes of high background fluorescence with ATTO 390-

conjugated antibodies?

High background with ATTO 390 conjugates in immunofluorescence can stem from several

factors:

Suboptimal antibody concentration: Using too high a concentration of the primary or

secondary antibody is a frequent cause of non-specific binding and high background.[4][5]
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Inadequate blocking: Insufficient or improper blocking of non-specific binding sites on the

sample can lead to background staining.[4][6]

Insufficient washing: Failure to adequately wash away unbound antibodies is a common

reason for high background signal.[4][7]

Hydrophobic and electrostatic interactions: Non-specific binding can occur due to

interactions between the fluorescent dye-antibody conjugate and various cellular

components.

Sample autofluorescence: Some cell or tissue types naturally exhibit fluorescence, which

can contribute to the overall background signal.[8]

Q3: Can the properties of ATTO 390 itself contribute to high background?

While ATTO 390 is designed for high performance, its properties can influence background

levels. As a moderately hydrophilic dye, it has a reduced tendency for non-specific hydrophobic

interactions compared to more hydrophobic dyes.[3] However, like any fluorescent dye, non-

specific binding can still occur. Optimizing staining protocols is crucial to minimize these effects.

Troubleshooting Guides
Below are common issues encountered during immunofluorescence experiments with ATTO
390 and steps to resolve them.

Issue 1: High, uniform background across the entire
sample.
This is often due to issues with antibody concentration, blocking, or washing steps.

Troubleshooting Workflow:

High Uniform Background Optimize Antibody Concentration Primary Suspect Optimize Blocking Step If persists Improve Washing Steps If persists Reduced Background
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Caption: Troubleshooting high uniform background.

Recommended Actions:

Optimize Antibody Concentrations:

Primary Antibody: Perform a titration to find the optimal concentration that provides a good

signal-to-noise ratio.

ATTO 390-Conjugated Secondary Antibody: A good starting concentration for most

secondary antibodies is 1-10 µg/mL. If the background is high, try diluting the secondary

antibody further.[9]

Enhance Blocking:

Increase the blocking incubation time (e.g., from 30 minutes to 1 hour at room

temperature).[7]

Try a different blocking agent. Common choices include Bovine Serum Albumin (BSA),

normal serum from the host species of the secondary antibody, and commercial blocking

buffers.[10][11]

Improve Washing Steps:

Increase the number and duration of washes after both primary and secondary antibody

incubations (e.g., 3-4 washes of 5-10 minutes each).[4]

Include a mild detergent, such as 0.05% Tween® 20, in your wash buffer to help reduce

non-specific binding.

Issue 2: Punctate or speckled background.
This can be caused by aggregated antibodies or dye molecules.

Logical Relationship Diagram:
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Punctate Background

Centrifuge Antibody Solutions Filter Antibody Solutions

Clearer Staining

Check Antibody Storage
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Cell Culture on Coverslips

Fixation
(e.g., 4% PFA, 15 min)

Wash (3x PBS)

Permeabilization
(0.1-0.25% Triton X-100, 10 min)

Wash (3x PBS)

Blocking
(1-5% BSA, 30-60 min)

Primary Antibody Incubation
(1-2h RT or O/N 4°C)

Wash (3x PBS + 0.05% Tween 20)

ATTO 390 Secondary Antibody Incubation
(1h RT, in dark)

Wash (3x PBS + 0.05% Tween 20)

Mounting
(Antifade reagent)

Fluorescence Microscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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